4-Bromoisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56333. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

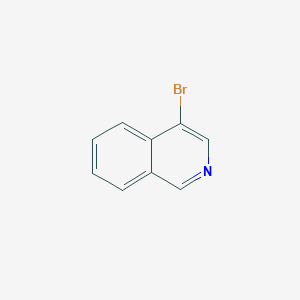

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRBSGZBTHKAHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165284 | |

| Record name | 4-Bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1532-97-4 | |

| Record name | 4-Bromoisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1532-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromoisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001532974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromoisoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromoisoquinoline: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Structure, and Biological Significance of 4-Bromoisoquinoline for Applications in Scientific Research and Drug Development.

Introduction

This compound is a halogenated heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties make it a versatile intermediate for the synthesis of a wide array of more complex molecules. The presence of the bromine atom at the 4-position of the isoquinoline (B145761) core provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functional groups. This guide provides a detailed overview of the chemical properties, structural characteristics, and experimental protocols related to this compound, with a focus on its potential applications in drug discovery and development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid at room temperature. It is soluble in organic solvents such as chloroform (B151607) and methanol. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1532-97-4 | |

| Molecular Formula | C₉H₆BrN | |

| Molecular Weight | 208.05 g/mol | |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 40-43 °C | |

| Boiling Point | 280-285 °C | |

| Density | ~1.564 g/cm³ | |

| Solubility | Chloroform, Methanol | |

| pKa (Predicted) | 3.30 ± 0.10 | |

| Flash Point | >113 °C (>230 °F) | |

| Refractive Index | ~1.673 | |

| InChI Key | SCRBSGZBTHKAHU-UHFFFAOYSA-N | |

| SMILES | Brc1cncc2ccccc12 |

Molecular Structure

The structure of this compound consists of a fused benzene (B151609) and pyridine (B92270) ring, forming the isoquinoline core. A bromine atom is substituted at the C4 position of the pyridine ring. This planar aromatic system is key to its chemical reactivity and biological interactions.

Spectroscopic Characterization

The structural identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, peer-reviewed assignment of all peaks was not available in the searched literature, typical chemical shifts for the protons and carbons of the isoquinoline core can be predicted based on known substituent effects. The electron-withdrawing nature of the nitrogen atom and the bromine atom will influence the electronic environment of the nearby protons and carbons, causing them to appear at characteristic chemical shifts. Spectral databases provide raw NMR data for reference.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations include:

-

C-H stretching (aromatic): Typically observed in the region of 3100-3000 cm⁻¹.

-

C=C and C=N stretching (aromatic ring): A series of bands in the 1600-1450 cm⁻¹ region.

-

C-H in-plane and out-of-plane bending: Found in the fingerprint region below 1400 cm⁻¹.

-

C-Br stretching: Expected to appear at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Experimental Protocols

Synthesis of this compound

Method 1: Bromination of Isoquinoline Hydrochloride

This method involves the direct bromination of isoquinoline in the presence of an acid.

Materials:

-

Isoquinoline hydrochloride

-

Nitrobenzene

-

Bromine

Procedure:

-

In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, combine 33.3 g (0.20 mole) of isoquinoline hydrochloride with 50 ml of nitrobenzene.

-

Heat the mixture to approximately 180°C with stirring to obtain a clear solution.

-

Add 35.2 g (0.22 mole) of bromine dropwise to the solution over a period of about 1 hour and 15 minutes. A smooth evolution of hydrogen chloride gas will be observed.

-

After the addition of bromine is complete, continue heating and stirring the reaction mixture at 180°C.

-

Monitor the reaction progress. The evolution of hydrogen chloride will slow down and eventually cease after approximately 4 to 5 hours.

-

Upon completion, cool the reaction mixture and proceed with purification to isolate the this compound product.

Method 2: Palladium-Catalyzed Cyclization

This method provides a selective synthesis route from 2-alkynyl benzyl (B1604629) azides.

Materials:

-

2-Alkynyl benzyl azide (B81097) substrate

-

Palladium(II) bromide (PdBr₂)

-

Copper(II) bromide (CuBr₂)

-

Lithium bromide (LiBr)

-

Acetonitrile (MeCN)

Procedure:

-

To a solution of the 2-alkynyl benzyl azide in acetonitrile, add the catalytic system consisting of PdBr₂, CuBr₂, and LiBr.

-

Heat the reaction mixture under appropriate conditions to facilitate the electrocyclic reaction.

-

The palladium catalyst promotes the cyclization and subsequent aromatization to yield this compound.

-

Upon completion of the reaction, the product can be isolated and purified using standard chromatographic techniques.

Workflow for Synthesis and Purification

A Technical Guide to the Physical Properties of 4-Bromoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromoisoquinoline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The information is presented to support research and development activities requiring a thorough understanding of this compound's characteristics.

Core Physical and Chemical Properties

This compound (CAS No. 1532-97-4) is a light yellow to white crystalline solid.[1][2] Its chemical structure consists of an isoquinoline (B145761) ring substituted with a bromine atom at the 4-position. This substitution pattern makes it a versatile building block in organic synthesis.[3]

Summary of Physical Data

The following table summarizes the key physical properties of this compound, compiled from various sources. These values are essential for designing experimental conditions, purification procedures, and storage protocols.

| Property | Value | References |

| Molecular Formula | C₉H₆BrN | [1][4][5][6] |

| Molecular Weight | 208.05 g/mol | [1][4][5] |

| Appearance | White to light yellow crystalline powder or solid | [1][2][4] |

| Melting Point | 38-45 °C | [1][2][4][7][8][9] |

| Boiling Point | 280-285 °C (at 760 mmHg) | [1][7][10] |

| 152-153 °C (at 15 mmHg) | ||

| Density | 1.564 g/cm³ | [1][3] |

| Refractive Index | 1.673 | [1][4] |

| Flash Point | >110 °C (>230 °F) | [1][4] |

| Vapor Pressure | 0.00571 mmHg at 25°C | [4] |

| Purity (GC) | ≥97.5% - ≥99.0% | [1][2][3][8][9] |

| Storage Conditions | Room temperature, recommended <15°C in a cool, dark place under inert gas. Also cited as 2-8°C. | [2] |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in the surveyed literature, standard laboratory procedures are applicable. The following outlines general methodologies for key experiments.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Methodology:

-

A small, dry sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Boiling Point

The boiling point can be determined by distillation at atmospheric or reduced pressure.

Methodology (Atmospheric Pressure):

-

A sample of this compound is placed in a distillation flask with boiling chips.

-

A condenser and a thermometer are fitted to the flask.

-

The flask is heated, and the vapor is allowed to rise and condense.

-

The temperature at which the liquid and vapor are in equilibrium, as indicated by a stable temperature reading on the thermometer while the liquid is boiling and condensing, is recorded as the boiling point.

Gas Chromatography (GC) for Purity Assessment

The purity of this compound is commonly assessed by Gas Chromatography (GC).

Methodology:

-

A solution of this compound in a suitable solvent is prepared.

-

A small volume of the solution is injected into the gas chromatograph.

-

The sample is vaporized and carried by an inert gas through a chromatographic column.

-

The components of the sample are separated based on their interaction with the stationary phase of the column.

-

A detector measures the amount of each component as it elutes from the column.

-

The purity is determined by comparing the area of the peak corresponding to this compound to the total area of all peaks.

Synthesis Workflow

This compound is a synthetic compound, and its preparation is a key aspect of its utility. A common synthetic route involves the bromination of isoquinoline. The following diagram illustrates a general workflow for its synthesis and purification.

Caption: A generalized workflow for the synthesis and purification of this compound.

Biological Context and Applications

This compound itself is not typically considered biologically active in its native form.[10] Its primary role in drug development and research is that of a key intermediate. The bromine atom at the 4-position serves as a versatile handle for introducing various functional groups through cross-coupling reactions, enabling the synthesis of a wide range of isoquinoline derivatives. These derivatives have shown potential in various therapeutic areas, including as anticancer agents. It is also utilized in the synthesis of pesticides.[1] The development of efficient and selective methods for the synthesis of this compound and its derivatives is an active area of research.[11]

References

- 1. innospk.com [innospk.com]

- 2. This compound 1532-97-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS 1532-97-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. Page loading... [wap.guidechem.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Bromoisoquinoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoisoquinoline is a pivotal heterocyclic intermediate, distinguished by its versatile reactivity and significant role in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, it explores its critical application as a precursor in the development of targeted therapeutics, particularly focusing on its use in the synthesis of Polo-like kinase 1 (Plk1) inhibitors for oncology research. This document serves as an essential resource for scientists engaged in medicinal chemistry, process development, and cancer research, offering structured data, detailed methodologies, and visual representations of key chemical and biological pathways.

Core Identifiers and Physicochemical Properties

This compound is a light yellow crystalline solid that serves as a fundamental building block in organic synthesis. Its identity is established by a unique set of identifiers and characterized by specific physical and chemical properties, which are crucial for its handling, storage, and application in synthetic chemistry.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below, ensuring accurate compound identification and retrieval from chemical databases.

| Identifier Type | Value |

| CAS Number | 1532-97-4[1][2] |

| Molecular Formula | C₉H₆BrN[1][2] |

| Molecular Weight | 208.05 g/mol [1][2] |

| IUPAC Name | This compound |

| Synonyms | 4-bromo-iso-quinoline, Isoquinoline (B145761), 4-bromo- |

| InChI | InChI=1S/C9H6BrN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H |

| InChIKey | SCRBSGZBTHKAHU-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=NC=C2Br |

| EC Number | 216-244-8 |

| PubChem CID | 73743 |

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its behavior in chemical reactions and its storage requirements.

| Property | Value |

| Appearance | Light yellow crystalline substance[1] |

| Melting Point | 40-43 °C[1] |

| Boiling Point | 280-285 °C[1] |

| Density | 1.564 g/cm³[1] |

| Flash Point | > 230 °F (> 110 °C)[1] |

| Purity | Typically ≥99.0%[1] |

| Storage | Store in a cool, dry, well-ventilated area away from heat and flames. Keep container tightly closed. |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several routes. The following sections provide detailed experimental protocols for two prevalent and effective methods: the direct bromination of isoquinoline and a palladium-catalyzed cyclization.

Method 1: Direct Bromination of Isoquinoline Hydrochloride

This classical method involves the electrophilic substitution of isoquinoline hydrochloride with bromine at elevated temperatures.

Reaction Scheme: Isoquinoline Hydrochloride + Br₂ → this compound + HCl

Materials:

-

Isoquinoline hydrochloride (33.3 g, 0.20 mole)

-

Nitrobenzene (B124822) (50 mL)

-

Bromine (35.2 g, 0.22 mole)

Equipment:

-

Flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer.

Procedure:

-

Combine isoquinoline hydrochloride (33.3 g) and nitrobenzene (50 mL) in the reaction flask.

-

Heat the mixture to approximately 180°C while stirring to obtain a clear yellow solution.

-

Add bromine (35.2 g) dropwise to the solution over a period of 75 minutes using the dropping funnel. A smooth evolution of hydrogen chloride gas will be observed.

-

After the complete addition of bromine, continue heating and stirring the amber-red reaction mixture at 180°C.

-

Maintain the reaction at this temperature for approximately 4 hours and 45 minutes, by which time the evolution of hydrogen chloride will have nearly ceased and a thin slurry of crystals may have formed.

-

The product can be isolated from the reaction mixture through standard workup procedures including neutralization, extraction, and purification by distillation or crystallization.

Method 2: Palladium-Catalyzed Synthesis from 2-Alkynyl Benzyl (B1604629) Azides

This modern approach offers a selective synthesis route under milder conditions, catalyzed by a palladium complex.

Reaction Scheme: 2-Alkynyl Benzyl Azide (B81097) → this compound (in the presence of PdBr₂/CuBr₂/LiBr)

Materials:

-

2-Alkynyl benzyl azide (e.g., 2-phenylethynyl benzyl azide, 0.3 mmol)

-

Palladium(II) bromide (PdBr₂, 5 mol%)

-

Copper(II) bromide (CuBr₂, 3 equivalents)

-

Lithium bromide (LiBr, 2 equivalents)

-

Acetonitrile (B52724) (CH₃CN, 5 mL)

Equipment:

-

Reaction vial with a magnetic stir bar

-

Heating block or oil bath

Procedure:

-

In a reaction vial, combine the 2-alkynyl benzyl azide (0.3 mmol), PdBr₂ (5 mol%), CuBr₂ (3 equiv.), and LiBr (2 equiv.).

-

Add acetonitrile (5 mL) to the vial.

-

Stir the mixture at 80°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography using a hexane/ethyl acetate (B1210297) eluent system to yield the this compound product.

Application in Drug Discovery: A Precursor to Anticancer Agents

The bromine atom at the C-4 position of the isoquinoline ring makes this compound a highly valuable intermediate for introducing further molecular complexity through cross-coupling reactions. This is particularly relevant in the synthesis of kinase inhibitors for cancer therapy.

Role in the Synthesis of Polo-like Kinase 1 (Plk1) Inhibitors

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that is a key regulator of mitotic progression. Its overexpression is a common feature in many human cancers, making it an attractive target for anticancer drug development. Potent Plk1 inhibitors, such as Volasertib (BI 6727), have been developed, and their synthesis often utilizes substituted isoquinoline scaffolds. This compound serves as a critical starting material for building the core structure of these inhibitors.

The logical workflow for drug discovery, from a starting intermediate like this compound to a clinical candidate, is a multi-stage process involving chemical synthesis and biological evaluation.

Experimental Workflow: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds. The following is a representative protocol for the coupling of this compound with an arylboronic acid, a key step in the synthesis of many pharmaceutical agents.

Detailed Protocol:

-

Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 mmol).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill it with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 ratio, 10 mL total volume).

-

Reaction: Heat the mixture to 90-100°C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the this compound is fully consumed (typically 12-24 hours).

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to obtain the pure 4-arylisoquinoline intermediate.

Mechanism of Action: Targeting Apoptosis in Cancer

While this compound itself is not the active therapeutic agent, the compounds derived from it, such as Plk1 inhibitors, exert their anticancer effects by inducing programmed cell death, or apoptosis. Inhibition of Plk1 disrupts the formation of the mitotic spindle, leading to a prolonged arrest in the M-phase of the cell cycle. This mitotic catastrophe ultimately triggers the intrinsic (mitochondrial) pathway of apoptosis.

The apoptotic cascade initiated by such mitotic stress involves a complex interplay of pro- and anti-apoptotic proteins from the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP). This is a point-of-no-return, resulting in the release of cytochrome c and the formation of the apoptosome, which activates the caspase cascade, dismantling the cell in a controlled manner.

Conclusion

This compound is a compound of significant strategic importance in modern organic synthesis and drug discovery. Its well-defined properties and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, establish it as a premier building block for constructing complex heterocyclic molecules. The detailed synthetic protocols and experimental workflows provided in this guide offer a practical resource for researchers. Its demonstrated utility in the synthesis of potent anticancer agents, such as Plk1 inhibitors, underscores its relevance to the pharmaceutical industry. A thorough understanding of its chemistry and applications is essential for scientists aiming to develop the next generation of targeted therapies.

References

The Synthesis of 4-Bromoisoquinoline and Its Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline (B145761) scaffold is a prominent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The introduction of a bromine atom at the 4-position of the isoquinoline ring system creates a versatile synthetic handle, 4-bromoisoquinoline, which serves as a pivotal building block for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the primary synthetic routes to this compound and its derivatives, detailed experimental protocols for key transformations, and a summary of their applications in medicinal chemistry, with a focus on their interaction with signaling pathways.

I. Synthetic Strategies for the this compound Core

The synthesis of the this compound core can be achieved through several distinct strategies, each with its own advantages and limitations. These methods range from classical cyclization reactions to modern transition-metal-catalyzed approaches.

Direct Bromination of Isoquinoline

Direct electrophilic bromination of the isoquinoline nucleus can be a straightforward approach to introduce a bromine atom. However, controlling the regioselectivity can be challenging, often leading to mixtures of isomers.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classical method for the synthesis of isoquinolines, involving the acid-catalyzed cyclization of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine.[1][2] While not a direct route to this compound, it can be adapted by using appropriately substituted starting materials.

Bischler-Napieralski Reaction

Another fundamental method for isoquinoline synthesis is the Bischler-Napieralski reaction, which involves the cyclization of β-arylethylamides using a dehydrating agent.[3][4][5] Similar to the Pomeranz-Fritsch reaction, the synthesis of a 4-bromo-substituted isoquinoline would necessitate a starting material already bearing the bromine atom at the desired position.

Palladium-Catalyzed Synthesis from 2-Alkynyl Benzyl (B1604629) Azides

Modern synthetic methodologies offer more direct and selective routes to 4-bromoisoquinolines. One such method involves the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides. This approach allows for the concomitant formation of the isoquinoline ring and the introduction of the bromine atom at the 4-position.[6]

II. Derivatization of this compound via Cross-Coupling Reactions

The true synthetic utility of this compound lies in its ability to undergo a variety of transition-metal-catalyzed cross-coupling reactions. These reactions enable the introduction of a wide range of substituents at the 4-position, facilitating the exploration of the chemical space for drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, reacting this compound with boronic acids or their derivatives in the presence of a palladium catalyst and a base.[7][8]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[9][10] This reaction is instrumental in the synthesis of arylalkynes.

Buchwald-Hartwig Amination

For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed reaction couples this compound with a wide variety of amines.[11][12][13][14]

III. Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of this compound and its derivatives, providing a comparative overview of the different methodologies.

Table 1: Synthesis of this compound Derivatives via Palladium-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides [6]

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | H | o-MeC₆H₄ | 4-Bromo-3-(o-tolyl)isoquinoline | 72 |

| 2 | H | p-MeOC₆H₄ | 4-Bromo-3-(4-methoxyphenyl)isoquinoline | 78 |

| 3 | H | p-NO₂C₆H₄ | 4-Bromo-3-(4-nitrophenyl)isoquinoline | Trace |

| 4 | H | 2-Thiophene | 4-Bromo-3-(thiophen-2-yl)isoquinoline | Trace |

| 5 | 3-MeO | C₆H₅ | 4-Bromo-7-methoxy-3-phenylisoquinoline | Trace |

Table 2: Synthesis of 4-Bromoisoquinolin-1(2H)-one Derivatives via Palladium-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides [6]

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | H | C₆H₅ | 4-Bromo-3-phenylisoquinolin-1(2H)-one | 38 |

| 2 | H | o-MeC₆H₄ | 4-Bromo-3-(o-tolyl)isoquinolin-1(2H)-one | 42 |

| 3 | H | p-MeOC₆H₄ | 4-Bromo-3-(4-methoxyphenyl)isoquinolin-1(2H)-one | 81 |

| 4 | H | p-NO₂C₆H₄ | 4-Bromo-3-(4-nitrophenyl)isoquinolin-1(2H)-one | 76 |

| 5 | H | 2-Thiophene | 4-Bromo-3-(thiophen-2-yl)isoquinolin-1(2H)-one | 57 |

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound and its subsequent derivatization.

Protocol 1: General Procedure for the Palladium-Catalyzed Synthesis of 4-Bromoisoquinolines from 2-Alkynyl Benzyl Azides[6]

-

To a solution of the 2-alkynyl benzyl azide (B81097) (0.3 mmol) in MeCN (5 mL) are added PdBr₂ (5 mol%), CuBr₂ (2 equiv.), and LiBr (3 equiv.).

-

The reaction mixture is stirred at 80 °C.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel (hexane/ethyl acetate) to afford the desired this compound derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound[15][16]

-

In a reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

-

Add a suitable solvent system (e.g., toluene (B28343)/water or dioxane/water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Sonogashira Coupling of this compound[17][18]

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and copper(I) iodide (2-5 mol%).

-

Add an anhydrous solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equiv.).

-

Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

-

Stir the reaction mixture at room temperature or heat to 40-80 °C, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Protocol 4: General Procedure for Buchwald-Hartwig Amination of this compound[12][13]

-

In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2-1.5 equiv.).

-

Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the reaction tube and heat to the desired temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the resulting arylamine by column chromatography.

V. Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and a general experimental workflow for the derivatization of this compound.

VI. Biological Activities and Signaling Pathways

Derivatives of this compound have demonstrated a wide range of pharmacological activities, making them attractive scaffolds for drug development.[15][16]

Anticancer Activity

Many substituted isoquinolines exhibit potent cytotoxic properties against various cancer cell lines.[17][18] The planar aromatic core of the isoquinoline can intercalate with DNA, while strategically placed side chains can enhance binding affinity and solubility.[17] Some derivatives have shown activity against non-small cell lung cancer and leukemia cell lines.[17] The precise mechanisms of action are often multifaceted but can involve the inhibition of key enzymes such as topoisomerase II.[17]

Anti-inflammatory Activity

Certain isoquinoline derivatives have been evaluated for their ability to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[19] The inhibition of such signaling molecules is a key strategy in the development of treatments for inflammatory diseases.

Kinase Inhibition

The isoquinoline scaffold is a known "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets, including protein kinases. Kinases are crucial components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The development of this compound derivatives as kinase inhibitors is an active area of research, with the potential to target specific signaling pathways implicated in disease progression.

VII. Conclusion

This compound is a highly valuable and versatile building block in the synthesis of complex molecules for drug discovery and development. The synthetic routes outlined in this guide, coupled with the power of modern cross-coupling reactions, provide medicinal chemists with a robust platform for the rapid generation of diverse libraries of isoquinoline derivatives. The demonstrated biological activities of these compounds, particularly in the areas of oncology and inflammation, underscore the potential of the this compound scaffold in the development of next-generation therapeutics. Further exploration of the structure-activity relationships and the elucidation of their interactions with specific signaling pathways will undoubtedly pave the way for the discovery of novel and effective drug candidates.

References

- 1. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. Bischler napieralski reaction | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromoisoquinoline molecular weight and formula

An In-depth Technical Guide to 4-Bromoisoquinoline

This technical guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its chemical and physical properties, experimental protocols for its synthesis, and its applications, particularly as a crucial intermediate.

Core Chemical and Physical Properties

This compound is a light yellow crystalline solid at room temperature.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₆BrN[2][3] |

| Molecular Weight | 208.05 g/mol [2][3] |

| CAS Number | 1532-97-4[2][3][4] |

| Melting Point | 40-43 °C[1] |

| Boiling Point | 280-285 °C[1] |

| Density | 1.564 g/cm³[1] |

| Flash Point | >113 °C (>230 °F)[1] |

| Refractive Index | 1.673[1] |

| Purity | ≥97% to ≥99.0%[5][6] |

Spectroscopic Data

Detailed spectroscopic data for this compound is available, which is crucial for its identification and characterization. Available data includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra are available.[3][7]

-

Mass Spectrometry (MS) : GC-MS data has been recorded.[3][7]

-

Infrared (IR) Spectroscopy : FTIR and ATR-IR spectra are available.[3][7]

-

Raman Spectroscopy : FT-Raman spectra have been documented.[3][7]

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed methodologies from cited literature.

Synthesis via Bromination of Isoquinoline (B145761) Hydrochloride

This method involves the direct bromination of isoquinoline hydrochloride in a high-boiling solvent.

Materials:

-

Isoquinoline hydrochloride (0.20 mole)

-

Nitrobenzene (B124822) (50 ml)

-

Bromine (0.22 mole)

Procedure:

-

A flask is equipped with a reflux condenser, dropping funnel, thermometer, and stirrer.

-

33.3 g (0.20 mole) of isoquinoline hydrochloride and 50 ml of nitrobenzene are added to the flask.

-

The mixture is stirred and heated to approximately 180°C until a clear yellow solution is formed.[8]

-

35.2 g (0.22 mole) of bromine is added dropwise to the solution over a period of 1 hour and 13 minutes. The evolution of hydrogen chloride should be smooth throughout the addition.[8]

-

After the bromine addition is complete, the reaction mixture is maintained at about 180°C with continuous stirring.[8]

-

Heating and stirring are continued for several hours until the evolution of hydrogen chloride has practically ceased, which may take around 4 hours and 45 minutes.[8]

-

The product, this compound, can then be isolated from the reaction mixture.

Palladium-Catalyzed Electrocyclic Reaction of 2-Alkynyl Benzyl (B1604629) Azides

This modern synthetic route offers selectivity towards this compound or 4-bromoisoquinolone under different catalytic conditions.

Materials for this compound Synthesis:

-

2-Alkynyl benzyl azide (B81097) (0.3 mmol)

-

Palladium(II) bromide (PdBr₂) (5 mol%)

-

Copper(II) bromide (CuBr₂) (3 equiv.)

-

Lithium bromide (LiBr) (2 equiv.)

-

Acetonitrile (CH₃CN) (5 mL)

Procedure:

-

A mixture of the 2-alkynyl benzyl azide, PdBr₂, CuBr₂, and LiBr is prepared in acetonitrile.[9][10]

-

The mixture is stirred at the indicated reaction temperature (e.g., 80 °C) until the starting material is completely consumed, as monitored by TLC and GC analysis.[9]

-

Upon completion, the mixture is filtered and the solvent is evaporated.[9]

-

The resulting residue is purified by flash column chromatography using a hexane/ethyl acetate (B1210297) eluent to afford the this compound product.[9]

Logical Relationships and Workflows

The following diagrams illustrate the synthesis workflow and the role of this compound as a key chemical intermediate.

Caption: General workflow for the synthesis of this compound.

Caption: Role of this compound as a versatile intermediate.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the bromine atom, which can be readily substituted or used in cross-coupling reactions.[1]

-

Pharmaceutical Intermediate : It serves as a key intermediate in the synthesis of various medicinal compounds.[5] Its isoquinoline core is a structural motif found in numerous biologically active molecules. Research has indicated its potential in developing anticancer agents, with studies showing it can inhibit the growth of tumor cell lines and leukemia cells in vitro.[11] The proposed mechanism involves the inhibition of DNA synthesis and RNA transcription, leading to apoptosis.[11]

-

Pesticide Synthesis : In the agricultural sector, this compound is used as an intermediate for creating effective pest control agents.[5] The bromine atom enhances its reactivity, facilitating its incorporation into complex molecules with pesticidal properties.[5]

-

Fine Chemicals : Its versatility makes it a significant compound in the broader fine chemical industry for creating novel molecules with desired properties.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. innospk.com [innospk.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound(1532-97-4) MS [m.chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 1532-97-4 [chemicalbook.com]

- 11. This compound | 1532-97-4 | FB03416 | Biosynth [biosynth.com]

Spectral Analysis of 4-Bromoisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Bromoisoquinoline, a key heterocyclic compound utilized in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the protons in the molecule. The spectrum is typically recorded on a 300 MHz or 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.[1][2]

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not explicitly available in search results. Predicted values suggest aromatic protons would appear between 7.5 and 9.0 ppm. |

Note: While experimental spectra are available in databases, specific peak assignments with chemical shifts and coupling constants were not found in the provided search results. The assignments would correspond to the six aromatic protons on the isoquinoline (B145761) ring system.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Spectra are typically proton-decoupled to simplify the spectrum to a series of single peaks.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not explicitly available in search results. Predicted values suggest carbon signals would appear in the aromatic region (120-155 ppm), with the carbon bearing the bromine atom shifted to a different field. |

Note: As with the ¹H NMR data, while the existence of the spectrum is confirmed[3], a detailed peak list was not available in the search results.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

The tube is capped and gently agitated to ensure a homogenous solution.

Data Acquisition:

-

The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for each carbon.

-

The acquired FIDs are Fourier transformed to generate the respective NMR spectra.

-

The spectra are phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

IR Spectral Data

The IR spectrum of this compound is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, a common technique is the "capillary cell: melt" method, where a thin film of the molten compound is prepared between two salt plates (e.g., KBr).[1]

Table 3: Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C and C=N ring stretching |

| ~850 | Strong | C-Br stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bending |

Note: This table is based on characteristic absorption regions for the functional groups present in this compound. Specific peak values from an experimental spectrum were not available in the search results.

Experimental Protocol for FTIR Spectroscopy (Melt Method)

-

A small amount of crystalline this compound is placed on a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

A second salt plate is placed on top of the sample.

-

The plates are gently heated on a hot plate until the sample melts and forms a thin, uniform film between the plates.

-

The plates are allowed to cool to room temperature.

-

The "sandwich" is mounted in the sample holder of the FTIR spectrometer.

-

A background spectrum of the empty beam path is recorded.

-

The sample spectrum is then recorded, and the background is automatically subtracted to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound and can be used to deduce its structure by analyzing its fragmentation pattern.

Mass Spectral Data

The mass spectrum of this compound is typically acquired using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI).

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 209 | High | Molecular ion peak [M+2]⁺ (with ⁸¹Br isotope) |

| 207 | High | Molecular ion peak [M]⁺ (with ⁷⁹Br isotope) |

| 128 | High (often base peak) | [M-Br]⁺, loss of a bromine radical |

| 101 | Moderate | [C₈H₅N]⁺, further fragmentation |

Note: The presence of two molecular ion peaks with a roughly 1:1 intensity ratio at m/z 207 and 209 is characteristic of a compound containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[1] The base peak is often the fragment resulting from the loss of the bromine atom (m/z 128).[1]

Experimental Protocol for GC-MS

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or ethyl acetate.

Data Acquisition:

-

A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, which separates the analyte from any impurities.

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

References

A Technical Guide to the Solubility of 4-Bromoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 4-Bromoisoquinoline. Due to a lack of extensive quantitative solubility data in published literature, this document focuses on the foundational principles governing its solubility, qualitative observations, and a detailed experimental framework for its precise quantitative determination.

Introduction to this compound

This compound is a halogenated derivative of isoquinoline, a heterocyclic aromatic organic compound. Its structure is foundational in the development of various biologically active molecules and serves as a key intermediate in organic synthesis. Understanding its solubility is a critical first step in reaction optimization, purification, formulation, and the development of novel therapeutics. The physicochemical properties of this compound, such as its melting point of 40-43 °C and boiling point of 280-285 °C, are well-documented[1][2].

Solubility Profile

The solubility of a compound is dictated by its molecular structure, polarity, and ability to interact with solvent molecules. The "like dissolves like" principle is a useful guideline; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents[3][4]. This compound possesses a moderately polar nitrogen-containing heterocyclic ring system, but the bromine atom and bicyclic aromatic structure also contribute significant non-polar character.

Qualitative Solubility: Vendor information indicates that this compound is soluble in chloroform (B151607) and methanol[1]. This suggests it has an affinity for both polar protic (methanol) and polar aprotic (chloroform) solvents. As a weak organic base (predicted pKa of 3.30)[1], its solubility is expected to increase in acidic aqueous solutions due to the formation of a more soluble salt.

Quantitative Solubility Data: As of this guide's publication, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound across a range of common laboratory solvents is not readily available in peer-reviewed journals or chemical databases. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | Polar Protic | 25 | Data not available | Data not available |

| Methanol | Polar Protic | 25 | Data not available | Data not available |

| Ethanol | Polar Protic | 25 | Data not available | Data not available |

| Acetone | Polar Aprotic | 25 | Data not available | Data not available |

| Chloroform | Polar Aprotic | 25 | Data not available | Data not available |

| Toluene | Non-Polar | 25 | Data not available | Data not available |

| Hexane | Non-Polar | 25 | Data not available | Data not available |

| 5% HCl (aq) | Aqueous Acid | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The most reliable and widely used method for determining the thermodynamic solubility of a solid compound is the shake-flask method [5][6]. This procedure measures the concentration of a solute in a saturated solution that is in equilibrium with the solid compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (crystalline solid, purity ≥97%)[7]

-

Solvent of interest (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of solid this compound to several vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the chosen solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25 °C). The mixture should be agitated vigorously for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours[6][8]. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration does not change over time.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature-controlled bath for several hours to permit the undissolved solid to settle[9].

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particulates. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Conclusion

While specific quantitative solubility data for this compound is sparse, its structural characteristics suggest solubility in moderately polar organic solvents. For professionals in research and drug development, direct experimental determination is necessary for accurate and reliable data. The shake-flask method detailed in this guide provides a robust and universally accepted protocol for this purpose. The resulting data is fundamental for guiding synthesis, enabling efficient purification, and developing effective formulation strategies.

References

- 1. This compound | 1532-97-4 [chemicalbook.com]

- 2. 4-溴异喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Solvent Miscibility Table [sigmaaldrich.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. chemscene.com [chemscene.com]

- 8. enamine.net [enamine.net]

- 9. quora.com [quora.com]

The Reactive Nature of the Bromine Atom in 4-Bromoisoquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-bromoisoquinoline scaffold is a pivotal building block in medicinal chemistry and materials science. The strategic placement of the bromine atom at the C4 position renders it susceptible to a wide array of chemical transformations, providing a versatile handle for the introduction of diverse functionalities. This technical guide delves into the reactivity of the bromine atom in this compound, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to empower researchers in their synthetic endeavors.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of isoquinoline (B145761) is readily displaced through various palladium-catalyzed cross-coupling reactions. These transformations offer a powerful and versatile toolkit for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting this compound with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction is widely employed for the synthesis of 4-arylisoquinolines.

Quantitative Data for Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O (4:1) | 90 | 12-24 | 60-80 | [1] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 | 12 | 92 | Generic Protocol |

| Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | DMF | 100 | 16 | 85 | Generic Protocol |

Experimental Protocol: Synthesis of 4-Phenylisoquinoline

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Solvent and Catalyst Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL). Degas the mixture by bubbling with argon for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Reaction: Heat the mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 4-phenylisoquinoline.[1]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of 4-alkynylisoquinolines.

Quantitative Data for Sonogashira Coupling of this compound

| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 12 | 88 | Generic Protocol |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 70 | 8 | 95 | Generic Protocol |

| 1-Hexyne | PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ | DMF | 80 | 16 | 75 | Generic Protocol |

Experimental Protocol: Synthesis of 4-(Phenylethynyl)isoquinoline

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon three times.

-

Reagent Addition: Add anhydrous tetrahydrofuran (B95107) (THF, 10 mL) and triethylamine (B128534) (Et₃N, 3.0 mmol, 3.0 equiv.). Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise.

-

Reaction: Stir the mixture at room temperature for 12 hours.

-

Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield 4-(phenylethynyl)isoquinoline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of a C-N bond between this compound and a primary or secondary amine. This reaction is a cornerstone for synthesizing 4-aminoisoquinoline (B122460) derivatives.

Quantitative Data for Buchwald-Hartwig Amination of this compound

| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Morpholine (B109124) | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 91 | Generic Protocol |

| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Dioxane | 100 | 24 | 85 | Generic Protocol |

| n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 100 | 12 | 88 | Generic Protocol |

Experimental Protocol: Synthesis of 4-Morpholinoisoquinoline

-

Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 equiv.).

-

Inert Atmosphere: Evacuate and backfill the tube with argon three times.

-

Reagent Addition: Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 equiv.) via syringe.

-

Reaction: Heat the mixture at 110 °C for 18 hours.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by flash chromatography on silica gel to obtain 4-morpholinoisoquinoline.

Other Cross-Coupling Reactions

The reactivity of this compound extends to other significant cross-coupling reactions, further broadening its synthetic utility.

Quantitative Data for Other Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst (mol%) | Conditions | Yield (%) | Reference |

| Heck | n-Butyl acrylate (B77674) | Pd(OAc)₂ (2), PPh₃ (4) | Et₃N, DMF, 100 °C, 24 h | 78 | Generic Protocol |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | LiCl, Toluene, 110 °C, 16 h | 82 | Generic Protocol |

| Negishi | Phenylzinc chloride | Pd(dppf)Cl₂ (3) | THF, 65 °C, 12 h | 85 | Generic Protocol |

| Cyanation | Zn(CN)₂ | Pd₂(dba)₃ (2), dppf (4) | DMF, 120 °C, 8 h | 90 | [2] |

Experimental Protocol: Heck Reaction with n-Butyl Acrylate

-

Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), triphenylphosphine (B44618) (PPh₃, 0.04 mmol), and triethylamine (Et₃N, 1.5 mmol).

-

Reagent Addition: Add anhydrous DMF (5 mL) and n-butyl acrylate (1.5 mmol).

-

Reaction: Seal the tube and heat the mixture at 100 °C for 24 hours.

-

Work-up: Cool the reaction, dilute with water, and extract with diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify by column chromatography to yield the coupled product.

Nucleophilic Aromatic Substitution (SNAr)

While less common than palladium-catalyzed reactions due to the electron-rich nature of the isoquinoline ring, nucleophilic aromatic substitution (SNAr) at the C4 position can be achieved under specific conditions, particularly with strong nucleophiles. The presence of the nitrogen atom in the isoquinoline ring can activate the C4 position towards nucleophilic attack to some extent.

Quantitative Data for Nucleophilic Aromatic Substitution

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Sodium methoxide (B1231860) | - | Methanol (B129727) | 100 (sealed tube) | 24 | 45 | Generic Protocol |

| Piperidine | K₂CO₃ | DMSO | 150 | 48 | 60 | Generic Protocol |

Experimental Protocol: Synthesis of 4-Methoxyisoquinoline

-

Reaction Setup: In a sealed tube, dissolve this compound (1.0 mmol) in a solution of sodium methoxide in methanol (5 mL, prepared from sodium metal and dry methanol).

-

Reaction: Seal the tube and heat at 100 °C for 24 hours.

-

Work-up: Cool the tube, carefully open, and neutralize the mixture with dilute HCl. Extract with dichloromethane.

-

Purification: Wash the organic layer with water, dry over Na₂SO₄, and concentrate. Purify by chromatography to obtain 4-methoxyisoquinoline.

Conclusion

The bromine atom of this compound serves as a versatile and reactive handle for a multitude of synthetic transformations. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, Stille, and Negishi couplings, provide efficient and high-yielding routes to a vast array of 4-substituted isoquinolines. While less facile, nucleophilic aromatic substitution offers an alternative pathway for the introduction of certain heteroatom nucleophiles. The detailed protocols and quantitative data presented in this guide are intended to facilitate the rational design and execution of synthetic strategies targeting novel isoquinoline-based molecules for applications in drug discovery and materials science. Further exploration into optimizing reaction conditions and expanding the substrate scope for less common transformations will continue to enhance the synthetic utility of this important heterocyclic building block.

References

The Potential Biological Activities of 4-Bromoisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoisoquinoline, a halogenated derivative of the isoquinoline (B145761) scaffold, has emerged as a molecule of interest in medicinal chemistry and drug discovery. The isoquinoline core is a key structural motif in numerous biologically active compounds and natural products. The introduction of a bromine atom at the 4-position can significantly modulate the physicochemical and pharmacological properties of the parent molecule, potentially enhancing its therapeutic efficacy and offering new avenues for synthetic derivatization. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on its potential as an anticancer agent. While direct quantitative data for this compound is limited in publicly available literature, this document consolidates existing qualitative information and provides context through the activities of related isoquinoline derivatives. Detailed experimental protocols for relevant biological assays and synthetic procedures are also presented to facilitate further research and development in this area.

Introduction

The isoquinoline nucleus is a bicyclic aromatic heterocycle that forms the core of a wide range of natural alkaloids and synthetic compounds with diverse and potent biological activities, including antimicrobial, antiviral, and anticancer effects[1][2]. The strategic functionalization of the isoquinoline scaffold is a common strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties. Halogenation, in particular the introduction of a bromine atom, is a well-established method to enhance the biological activity of heterocyclic compounds[3]. This compound is recognized as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents[4]. Preliminary studies suggest that this compound possesses anticancer properties, purportedly through the inhibition of DNA synthesis and RNA transcription, and the induction of apoptosis[5]. However, a detailed quantitative analysis of these activities and the underlying molecular mechanisms remain to be fully elucidated. This guide aims to summarize the available information on this compound and to provide the necessary technical details to support further investigation into its therapeutic potential.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. Below are summaries of two common experimental protocols.

Bromination of Isoquinoline Hydrochloride

A detailed procedure for the synthesis of this compound from isoquinoline hydrochloride is described in the literature[6].

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, place 33.3 g (0.20 mole) of isoquinoline hydrochloride and 50 ml of nitrobenzene.

-

Heating: Stir the mixture and heat to approximately 180°C to obtain a clear yellow solution.

-

Bromine Addition: To this solution, add 35.2 g (0.22 mole) of bromine dropwise over a period of 1 hour and 13 minutes. The evolution of hydrogen chloride should be smooth throughout the addition.

-

Reaction Monitoring: After the complete addition of bromine, the reaction mixture will be a single-phase, amber-red solution. Continue heating at about 180°C with stirring. The formation of a thin slurry of crystals and a decrease in hydrogen chloride evolution indicates the progress of the reaction.

-

Reaction Completion: Continue heating and stirring for approximately 4 hours and 45 minutes, or until the evolution of hydrogen chloride has practically ceased.

-

Purification: The crude product can be purified by distillation under reduced pressure[7].

Palladium-Catalyzed Electrocyclic Reaction

An alternative method involves the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides[8].

Experimental Protocol:

-

Reaction Mixture: In a suitable reaction vessel, combine the 2-alkynyl benzyl azide (B81097) (0.3 mmol), PdBr₂ (5 mol%), CuBr₂ (3 equiv.), and LiBr (2 equiv.) in CH₃CN (5 mL).

-

Reaction Conditions: Stir the mixture at the indicated reaction temperature until the starting material is consumed, as monitored by TLC and GC analysis.

-

Work-up: Upon completion, filter the mixture and evaporate the solvent.

-

Purification: Purify the residue by flash column chromatography using a hexane/ethyl acetate (B1210297) solvent system to afford the desired this compound derivative[8].

Potential Biological Activities

While specific quantitative data for this compound is scarce, preliminary reports suggest it exhibits anticancer activity[5]. The proposed mechanisms of action include the inhibition of cell growth, induction of apoptosis, and interference with nucleic acid synthesis[5].

Anticancer Activity

Proposed Mechanisms of Action

The suggested mechanisms for the anticancer activity of this compound include:

-

Inhibition of DNA Synthesis and RNA Transcription: It is proposed that this compound may interfere with the processes of DNA replication and transcription, thereby halting cell proliferation[5]. This could potentially occur through DNA intercalation or inhibition of enzymes involved in nucleic acid synthesis.

-

Induction of Apoptosis: The compound is also suggested to induce programmed cell death, or apoptosis, in cancer cells[5].

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activities of this compound, a series of in vitro assays are necessary. The following are detailed, generalized protocols for key experiments.

Cell Proliferation (MTT) Assay

This assay is used to determine the cytotoxic or antiproliferative effects of a compound.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or a relevant leukemia cell line) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time.

-